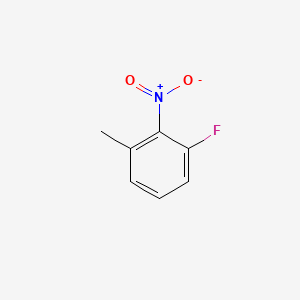

3-Fluoro-2-nitrotoluene

Description

Significance of Fluorine in Aromatic Compounds for Enhanced Properties

The introduction of fluorine into aromatic compounds dramatically alters their physical, chemical, and biological characteristics. numberanalytics.com As the most electronegative element, fluorine imparts unique properties that are highly sought after in various fields. numberanalytics.com The presence of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of molecules, making it a crucial element in drug design. numberanalytics.comnih.gov For instance, fluorinated aromatics are integral to the synthesis of antibiotics, such as fluoroquinolones, and anticancer agents. numberanalytics.com

In materials science, fluorine substitution can lead to polymers with improved thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com The strong carbon-fluorine bond contributes to the robustness of these materials. acs.org Furthermore, the electronic effects of fluorine can influence the reactivity of the aromatic ring, making it more or less susceptible to certain chemical transformations. numberanalytics.com

Overview of Nitroaromatic Intermediates in Fine Chemical Synthesis

Nitroaromatic compounds, characterized by the presence of a nitro (-NO2) group attached to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.comresearchgate.net They serve as key intermediates in the production of a vast array of fine chemicals, including pharmaceuticals, dyes, and pigments. numberanalytics.comresearchgate.net The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain types of reactions and can be readily converted into other functional groups, most notably amines. numberanalytics.com This versatility makes nitroaromatics indispensable in the synthesis of complex molecules. nih.govresearchgate.net

The reduction of the nitro group to an amino group is a particularly important transformation, providing access to anilines, which are precursors to a wide range of biologically active compounds and materials. numberanalytics.com The reactivity of the nitro group also allows for its use as a directing group in electrophilic aromatic substitution reactions. numberanalytics.com

Research Landscape of 3-Fluoro-2-nitrotoluene within the Fluoro-Nitrotoluene Class

This compound (CAS No. 3013-27-2) is a specialized chemical within the broader class of fluoro-nitrotoluenes. xinchem.com Its specific substitution pattern, with a fluorine atom at the 3-position and a nitro group at the 2-position of the toluene (B28343) ring, offers a unique combination of reactivity and functionality. xinchem.com Research interest in this compound and its isomers stems from their potential as precursors in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical industries. xinchem.comchemicalbook.comchemimpex.com The market for fluorinated nitrotoluenes is driven by the increasing demand for advanced chemical entities with enhanced properties. github.com

Synthesis and Manufacturing Processes

The synthesis of this compound primarily involves the nitration of a corresponding fluorotoluene precursor.

One common laboratory-scale preparation involves the nitration of m-chloroperbenzoic acid in 1,2-dichloroethane. chemicalbook.comchemicalbook.com Another approach is the nitration of 3-fluorotoluene (B1676563) using a mixture of nitric acid and sulfuric acid. prepchem.comresearchgate.net

A patented method describes the production of 2-fluoro-3-nitrotoluene (B1317587) (an isomer) starting from o-methylphenol. This process involves nitration to form 2-methyl-6-nitrophenol (B87177), followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene (B91179). A subsequent fluorination reaction produces 2-fluoro-3-nitrotoluene, which is then oxidized to 2-fluoro-3-nitrobenzoic acid. wipo.int While this patent details the synthesis of an isomer, similar multi-step synthetic strategies could potentially be adapted for the production of this compound.

Challenges in the synthesis of specific fluoro-nitrotoluene isomers often include controlling the regioselectivity of the nitration reaction to obtain the desired product in high yield and purity, and separating it from other isomers that may form. google.com

Chemical and Physical Properties

This compound is a pale yellow crystalline solid or liquid with a low melting point. xinchem.comsigmaaldrich.com It is largely insoluble in water but soluble in common organic solvents like diethyl ether, methanol (B129727), and acetonitrile. xinchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H6FNO2 | xinchem.comchemicalbook.comchemsrc.com |

| Molecular Weight | 155.13 g/mol | xinchem.comchemicalbook.comnih.gov |

| Melting Point | 17-18 °C | xinchem.comsigmaaldrich.com |

| Boiling Point | 226.1 ± 20.0 °C at 760 mmHg | chemsrc.comsigmaaldrich.com |

| Density | 1.274 ± 0.06 g/cm³ | xinchem.comchemsrc.com |

| Flash Point | 90.5 ± 21.8 °C | chemsrc.com |

| Appearance | Pale yellow crystal/liquid | xinchem.comsigmaaldrich.com |

| Solubility | Soluble in diethyl ether, methanol, acetonitrile; insoluble in water | xinchem.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | The spectrum would show distinct signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the fluorine atom. | |

| ¹⁹F NMR | A characteristic signal corresponding to the fluorine atom on the aromatic ring would be observed. | |

| IR Spectroscopy | Characteristic absorption bands for the nitro group (around 1520 cm⁻¹), C-F bond, and aromatic C-H bonds would be present. | |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ). | nist.gov |

Reactions and Transformations

The chemical reactivity of this compound is largely dictated by the presence of the nitro group and the fluorine atom on the aromatic ring.

A key transformation is the reduction of the nitro group . This reaction can be achieved using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride, to yield the corresponding amine, 3-fluoro-2-toluidine. organic-chemistry.org This resulting amino compound is a valuable intermediate for further synthetic modifications.

The fluorine atom can participate in nucleophilic aromatic substitution reactions . The electron-withdrawing nature of the adjacent nitro group facilitates the displacement of the fluorine atom by a variety of nucleophiles. numberanalytics.com This allows for the introduction of other functional groups at this position, further expanding the synthetic utility of the molecule.

Applications in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex and high-value molecules. xinchem.comchemicalbook.com Its primary application lies in its use as a building block for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. xinchem.comchemicalbook.comchemimpex.com

The ability to selectively transform both the nitro group and the fluorine atom allows for the construction of intricate molecular architectures. For example, the reduction of the nitro group to an amine, followed by further reactions of the amino group, is a common strategy in the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds. numberanalytics.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXAJLMUBSEJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599772 | |

| Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3013-27-2 | |

| Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-methyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 Nitrotoluene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic nature of the substituents on the 3-fluoro-2-nitrotoluene ring governs its susceptibility to and regioselectivity in aromatic substitution reactions. The nitro group is strongly deactivating towards electrophilic attack and activating towards nucleophilic attack, primarily influencing the ortho and para positions relative to itself (C4, C6). The fluorine atom is deactivating via its inductive effect but can act as a weak resonance donor, directing electrophiles to its ortho and para positions (C2, C4, C6). The methyl group is a weak activator and directs ortho and para (C3, C5).

The methyl group in nitrotoluenes, particularly when positioned ortho or para to the nitro group, exhibits enhanced acidity at its C-H bonds. This allows the methyl group to participate in reactions beyond simple oxidation.

Side-Chain Halogenation: The benzylic protons of this compound can be substituted by halogens via free-radical pathways. For the closely related isomer, 2-fluoro-3-nitrotoluene (B1317587), radical mono-bromination of the methyl group has been achieved using N-bromosuccinimide (NBS) with a benzoyl peroxide initiator. scientificupdate.com A significant challenge in such reactions is the formation of over-halogenated products, such as the dibromomethyl derivative. However, research has shown that a mixture of mono- and di-brominated products can be treated with a reducing agent like diethyl phosphite (B83602) to selectively convert the dibromide back to the desired mono-brominated product in high yield. scientificupdate.com A similar reactivity is expected for this compound.

Condensation Reactions: The acidity of the methyl protons, enhanced by the ortho-nitro group, facilitates condensation reactions with carbonyl compounds. For instance, 2-nitrotoluene (B74249) can react with diethyl oxalate (B1200264) in the presence of a strong base to form a pyruvate (B1213749) derivative, which can then be transformed into 2-nitrobenzaldehyde. chem-soc.si This type of condensation is a known transformation for nitrotoluenes where the methyl group is activated by a nitro substituent.

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group strongly activates the aromatic ring for nucleophilic attack. thieme-connect.com This activation is most pronounced at the positions ortho (C6) and para (C4) to the nitro group. Nucleophiles can attack these positions, leading to the displacement of a hydride ion or another leaving group if one were present. The fluorine atom at the C3 position is meta to the nitro group and is therefore not activated for nucleophilic displacement. mdpi.com Consequently, nucleophilic attack on this compound is predicted to occur at the C4 and C6 positions. Such reactions can lead to the formation of ortho-aminated or annulated products under specific catalytic conditions that proceed through dearomatized intermediates. nih.gov

Electrophilic Aromatic Substitution: Predicting the outcome of electrophilic substitution on this compound is complex due to the competing directing effects of the substituents.

-NO₂ group: Strongly deactivating and a meta-director (directs to C4, C6).

-F group: Deactivating (inductive) but an ortho, para-director (directs to C2, C4, C6).

-CH₃ group: Weakly activating and an ortho, para-director (directs to C3, C5).

The powerful deactivating effect of the nitro group generally dominates, making further electrophilic substitution difficult. When reactions do occur, the regioselectivity is mixed. Studies on the nitration of other fluorotoluene isomers demonstrate the formation of multiple products, highlighting the competing influences of the fluorine and methyl groups. ias.ac.inresearchgate.net For this compound, electrophilic attack would most likely be directed away from the highly deactivated position between the fluoro and nitro groups (C2) and toward the positions influenced by multiple directors, such as C4 and C6, though steric hindrance is a factor.

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations for nitroaromatic compounds, providing a key route to substituted anilines. This can be accomplished through various catalytic and chemical methods that are highly chemoselective, often leaving other functional groups like the C-F bond intact.

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. This method is highly efficient and clean, typically affording high yields of the corresponding aniline (B41778). The reaction is generally performed in a solvent like ethanol (B145695) or methanol (B129727) under controlled temperature and pressure. google.comacs.org

Commonly used heterogeneous catalysts include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Raney Ni)

These catalysts are effective for the hydrogenation of various substituted nitroarenes, including halogenated ones, with high selectivity for the nitro group. unimi.it

| Catalyst | Substrate Example | Conditions | Yield | Reference(s) |

| 1% Pt/C | 2-Chloro-4-nitrotoluene | H₂ (140 psi), 90-95°C, 3 h | 95.6% | google.com |

| 5% Pt/C | 2-Chloro-4-nitroaniline | H₂ (140 psi), 120°C, 10 h | >99% | google.com |

| Fe(BF₄)₂/Phosphine Ligand | Halogenated Nitroarenes | H₂ (20 bar), 120°C | High | unimi.it |

| Pd/C | 4-Fluoro-2-nitrotoluene | H₂, Ethanol, 283-323 K | High |

A variety of chemical reagents can achieve the reduction of the nitro group, often under milder conditions than catalytic hydrogenation and with excellent functional group tolerance.

Iron-Based Reduction: The use of metallic iron in acidic media (the Béchamp reduction) is a classic method for aniline synthesis. unimi.it Modern variations using iron powder or iron-based nanoparticles offer high selectivity and are environmentally benign. Catalytic transfer hydrogenation, using formic acid as a hydrogen source in the presence of an iron catalyst, is particularly effective for reducing halogenated nitroarenes without dehalogenation. unimi.itrsc.orgresearchgate.net

Other Reducing Agents: Other chemical systems are also effective.

Polysulfides: Sodium, calcium, or ammonium (B1175870) polysulfides in an aqueous solution can reduce nitrotoluenes. For example, 6-chloro-2-nitrotoluene can be reduced to 3-chloro-2-methylaniline (B42847) in high yield (95.5%) using sodium polysulfide. google.com

Titanium Trichloride (TiCl₃): This reagent can mediate the reductive cyclization of nitroaryl ketones, where the nitro group is reduced to an amine as part of the cascade. nih.gov

Silyl Hydrides: Reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst can reduce nitro groups chemoselectively, tolerating esters, amides, and ketones. rsc.org

| Reagent(s) | Substrate Type | Conditions | Yield | Reference(s) |

| Fe-NC catalyst, Formic Acid | Halogenated Nitrobenzenes | THF/H₂O, 120°C, 6 h | High | rsc.org |

| Fe₂O₃/N-doped Carbon, H₂ | Halogenated Nitroarenes | Dioxane, 100°C, 30 bar H₂ | 86-99% | unimi.it |

| Sodium Polysulfide (Na₂Sₓ) | 6-Chloro-2-nitrotoluene | H₂O, NH₄Cl, 30-105°C | 95.5% | google.com |

Oxidation Reactions of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid group (-COOH), yielding 3-fluoro-2-nitrobenzoic acid. This transformation requires strong oxidizing agents due to the stability of the aromatic ring. The presence of the electron-withdrawing nitro group facilitates the oxidation of the benzylic methyl group. libretexts.org

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Sodium or potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇)

Chromium trioxide (CrO₃)

Vanadium pentoxide (V₂O₅) in sulfuric acid researchgate.net

A documented synthesis for the closely related isomer, 2-fluoro-3-nitrobenzoic acid, involves the oxidation of 2-fluoro-3-nitrotoluene with sodium dichromate in a mixture of isopropanol (B130326) and water, achieving a 96% yield. chemicalbook.com A similar high-yielding process is expected for the oxidation of this compound. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. wipo.int

| Oxidizing Agent | Substrate | Product | Conditions | Yield | Reference(s) |

| Sodium Dichromate | 2-Fluoro-3-nitrotoluene | 2-Fluoro-3-nitrobenzoic acid | Isopropanol/H₂O, 25°C, 3 h | 96% | chemicalbook.com |

| Potassium Permanganate | p-Nitrotoluene | p-Nitrobenzoic acid | Alkaline, Heat | Good | libretexts.org |

| Vanadium Pentoxide | 2,4-Dinitrotoluene | 2,4-Dinitrobenzoic acid | H₂SO₄, <150°C | Good | researchgate.net |

Derivatization Pathways and Functional Group Interconversions

This compound is a versatile chemical intermediate whose reactivity is dominated by its three distinct functional components: the aromatic ring, the activating nitro group, the deactivating but nucleophilically displaceable fluorine atom, and the reactive benzylic methyl group. These features allow for a range of derivatization and functional group interconversion pathways, making it a valuable precursor in the synthesis of complex organic molecules.

Halogenation Reactions

The methyl group of this compound is susceptible to free-radical halogenation, a pathway extensively studied for its utility in pharmaceutical synthesis. Benzylic bromination, in particular, serves as a key step in the production of advanced intermediates.

Benzylic Bromination:

The radical benzylic bromination of this compound (referred to as nitrotoluene derivative 1 in some studies) using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) has been investigated in detail. newera-spectro.com This reaction is a critical first step in the factory process for manufacturing Omecamtiv mecarbil, a cardiac myosin activator. acs.orgsci-hub.se The primary goal is to achieve selective mono-bromination to yield 3-fluoro-2-nitrobenzyl bromide. However, the reaction often produces an unwanted gem-dibromide byproduct. acs.org

Research by pharmaceutical development teams has focused on understanding the reaction kinetics to optimize the yield of the desired mono-bromide product. newera-spectro.com The mechanism is understood to proceed via a radical chain reaction where a bromine radical abstracts a hydrogen atom from the benzylic position. scientificupdate.com It was determined that molecular bromine (Br₂) is the active brominating agent, which is generated and maintained at low concentrations by the reaction of NBS with HBr, a byproduct of the reaction. newera-spectro.com

Kinetic studies revealed that controlling the concentration of Br₂ is crucial. A continuous slurry addition of NBS was found to minimize the formation of impurities and polymeric material by maintaining a low, steady concentration of the active brominating agent. newera-spectro.comscientificupdate.com The choice of radical initiator and reaction conditions significantly impacts the product distribution.

| Reagents | Solvent | Initiator | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound, NBS | Acetic Acid (d3-AcOD) | Benzoyl Peroxide (BPO) | 83°C | Yields a mixture of mono- and di-bromide products. Kinetic monitoring showed Br₂ is the active brominating species. | newera-spectro.com |

| This compound, NBS | Not specified | Benzoyl Peroxide (BPO) | Not specified | Developed as the first step in a 6-step synthesis for Omecamtiv mecarbil. A subsequent step selectively reduces the dibromide byproduct. | acs.org |

| 2-fluoro-3-nitrotoluene, NBS | Acetic Acid | Benzoyl Peroxide | Not specified | Continuous slurry addition of NBS minimized byproduct formation. Variability in NBS lots from different suppliers affected the mono/di-bromide ratio. | scientificupdate.com |

Condensation and Coupling Reactions

The aromatic ring and functional groups of this compound and its derivatives are amenable to various condensation and cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. While specific examples starting directly from this compound are not extensively documented in dedicated studies, its structural motifs are suitable for well-established reaction classes like the Ullmann, Heck, and Suzuki couplings, typically after initial functionalization.

Condensation Reactions: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, thioethers, and amines from aryl halides. wikipedia.org A derivative of the title compound, such as 3-fluoro-6-iodo-2-nitrotoluene (B1492365), is noted as a suitable precursor for such couplings. The reaction involves the coupling of an aryl halide with an alcohol, thiol, or amine. wikipedia.org Given the presence of the fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution (especially when activated by the ortho-nitro group), derivatives of this compound could potentially undergo Ullmann-type reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.

The Heck Reaction couples an aryl halide with an alkene. chemrxiv.orgdiva-portal.org The reaction tolerates a variety of functional groups, including fluoro and nitro groups on the aryl halide. chemrxiv.org A derivative, such as a brominated or iodinated this compound, would be a prime candidate for Heck reactions to introduce alkenyl substituents.

The Suzuki Reaction couples an organoboron compound with an organohalide. This reaction is widely used for creating biaryl linkages. acs.org To participate in a Suzuki coupling, this compound would first need to be converted to either an organoboron species or a more reactive organohalide (like an iodo- or bromo-derivative). For example, 3-fluoro-6-iodo-2-nitrotoluene is identified as a substrate for Suzuki couplings.

| Reaction Type | Required Derivative | Coupling Partner | General Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Halogenated (e.g., Iodo, Bromo) | Alcohol, Amine, Thiol | Copper (Cu) | Aryl ether, amine, or thioether | wikipedia.org |

| Heck Reaction | Halogenated (e.g., Iodo, Bromo) | Alkene | Palladium (Pd) | Stilbene/alkenyl derivative | chemrxiv.org |

| Suzuki Reaction | Halogenated (e.g., Iodo, Bromo) or Boronic acid/ester | Boronic acid/ester or Organohalide | Palladium (Pd) | Biaryl derivative | acs.org |

Formation of Heterocyclic Compounds from this compound Precursors

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The ortho-positioning of the nitro and methyl groups provides a reactive template for cyclization reactions, often following reduction of the nitro group to an amine.

Thiazolo[3,2-a]benzimidazoles: A direct application of this compound in heterocycle synthesis has been demonstrated in the preparation of substituted thiazolo[3,2-a]benzimidazoles. arkat-usa.org In this pathway, this compound undergoes nucleophilic aromatic substitution with 2,2-dimethoxyethylamine in DMSO to yield N-(2,2-dimethoxyethyl)-3-methyl-2-nitroaniline. This intermediate is then subjected to reductive cyclization to form the target heterocyclic system. arkat-usa.org

Indoles (via Leimgruber-Batcho Synthesis): The Leimgruber-Batcho indole (B1671886) synthesis is a widely used industrial method that begins with an o-nitrotoluene derivative. wikipedia.orgdiva-portal.org The synthesis involves two main steps:

Condensation of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-nitrostyrene (enamine). wikipedia.org The acidic protons of the methyl group, activated by the ortho-nitro group, facilitate this condensation. researchgate.net

Reductive cyclization of the intermediate enamine. The nitro group is reduced to an amine, which then cyclizes onto the enamine system, followed by elimination of the amine to form the indole ring. wikipedia.org Common reduction methods include catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reduction (e.g., iron in acetic acid, sodium hydrosulfite). wikipedia.orgclockss.org

Although a specific paper detailing this synthesis for the 4-fluoroindole (B1304775) isomer from this compound was not found, the general applicability of the Leimgruber-Batcho reaction to a wide range of substituted o-nitrotoluenes makes it a highly plausible pathway. clockss.orgrsc.org

Quinolines (via Friedländer Synthesis): The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.org To be used in a Friedländer synthesis, this compound must first be transformed into a suitable 2-aminoaryl carbonyl compound. This would typically involve:

Oxidation of the benzylic methyl group to an aldehyde or ketone.

Reduction of the nitro group to an amine.

Once the 2-amino-3-fluorobenzaldehyde (B155958) (or corresponding ketone) is formed, condensation with a ketone like acetone (B3395972) or ethyl acetoacetate, often under acid or base catalysis, would lead to the formation of the corresponding 8-fluoroquinoline (B1294397) derivative. wikipedia.orglookchem.com

Advanced Analytical Techniques for Characterization of 3 Fluoro 2 Nitrotoluene

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure of 3-Fluoro-2-nitrotoluene by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in this compound. The analysis involves ¹H, ¹³C, and ¹⁹F NMR, each providing unique and complementary information. While specific experimental data for this exact isomer is not widely published, spectral properties can be reliably predicted based on established principles and data from related compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The three aromatic protons will appear as a complex multiplet system in the range of 7.0-8.0 ppm. Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing nitro group and the electronegative fluorine atom. The proton ortho to the nitro group would be the most deshielded. Spin-spin coupling will occur between adjacent protons (³JHH, typically 7-8 Hz) and through-space coupling to the fluorine atom (JHF), resulting in complex multiplicities. The methyl group protons are expected to appear as a singlet, slightly deshielded by the aromatic ring, likely in the 2.4-2.6 ppm region.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbon bearing the nitro group (C2) and the carbon bonded to fluorine (C3) will be significantly influenced. The C-NO₂ signal is expected around 148-152 ppm, while the C-F signal will be observed further upfield and, crucially, will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF), which typically ranges from 240-260 Hz. The other aromatic carbons will appear in the 120-140 ppm region, also exhibiting smaller C-F couplings. The methyl carbon signal is expected at approximately 15-20 ppm.

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a specific window for observing the fluorine atom. For this compound, a single resonance is expected. The chemical shift is influenced by the electronic environment, particularly the ortho-nitro group. This signal will be split into a multiplet due to coupling with neighboring aromatic protons (typically ³JHF and ⁴JHF).

Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |

|---|---|---|

| Aromatic CH | ~7.2 - 7.8 | Multiplets (m) due to H-H and H-F coupling |

| Methyl CH₃ | ~2.5 | Singlet (s) or very fine multiplet due to long-range coupling |

| Aromatic C-F | ~155 - 160 | Doublet (d), ¹JCF ≈ 240-260 Hz |

| Aromatic C-NO₂ | ~148 - 152 | Singlet (s) or small multiplet from long-range coupling |

| Other Aromatic C | ~120 - 140 | Doublets or triplets due to C-F coupling |

| Methyl C | ~15 - 20 | Singlet (s) or small quartet |

The IR spectrum is dominated by strong absorptions characteristic of the nitro group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the N-O bonds are particularly intense and diagnostic, appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Other key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Methyl C-H Stretching: Bands in the 2900-3000 cm⁻¹ region.

C=C Ring Stretching: Multiple bands of variable intensity between 1400 and 1600 cm⁻¹.

C-F Stretching: A strong band typically found in the 1200-1300 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹, which can be indicative of the substitution pattern.

Raman spectroscopy provides complementary information. While the polar nitro group vibrations are often weaker in Raman spectra compared to IR, the aromatic ring and C-C backbone vibrations typically show strong Raman scattering, providing a clear fingerprint of the molecular skeleton.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium-Weak |

| Methyl C-H Stretch | IR, Raman | 2900 - 3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | IR | ~1530 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | IR | ~1350 | Strong |

| C-F Stretch | IR | 1200 - 1300 | Strong |

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The spectrum of this compound is primarily defined by the nitrobenzene chromophore. Two main types of electronic transitions are expected:

π→π* Transitions: These are high-energy, high-intensity absorptions associated with the promotion of electrons from bonding to anti-bonding orbitals within the aromatic ring. These typically occur at shorter wavelengths, often below 280 nm.

n→π* Transitions: These are lower-energy, lower-intensity (often forbidden) transitions involving the promotion of a non-bonding electron from one of the oxygen atoms of the nitro group to an anti-bonding π* orbital of the ring. This absorption band is characteristically broad and appears at longer wavelengths, typically in the 300-350 nm region.

The fluorine substituent has a minor auxochromic effect, potentially causing a small shift in the absorption maxima compared to 2-nitrotoluene (B74249).

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule upon ionization. For this compound (C₇H₆FNO₂), the exact molecular weight is 155.0383 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 155. The fragmentation pattern is expected to follow pathways characteristic of nitroaromatic compounds:

Loss of NO₂: A prominent peak at m/z = 109 ([M - 46]⁺) corresponding to the loss of a nitro radical.

Loss of NO: A peak at m/z = 125 ([M - 30]⁺) from the loss of nitric oxide, often following rearrangement.

Loss of O: A peak at m/z = 139 ([M - 16]⁺).

Loss of F/HF: Fragmentation involving the fluorine atom may lead to peaks at m/z = 136 ([M - 19]⁺) or m/z = 135 ([M - 20]⁺).

The relative abundance of these fragment ions helps to confirm the molecular structure.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Mass Loss | Expected m/z |

|---|---|---|

| [C₇H₆FNO₂]⁺˙ (Molecular Ion) | - | 155 |

| [C₇H₆FO]⁺ | -NO | 125 |

| [C₇H₆F]⁺ | -NO₂ | 109 |

X-ray Crystallography Studies of Crystalline Forms and Derivatives

While a single-crystal X-ray structure for this compound is not publicly available, X-ray powder diffraction (XRPD) is a critical technique for analyzing its solid, crystalline form. Studies on closely related isomers, such as 2-Fluoro-3-nitrotoluene (B1317587), provide a valuable framework for understanding the potential solid-state behavior. google.com

XRPD generates a diffraction pattern unique to a specific crystalline arrangement. For instance, a patented crystalline form of 2-Fluoro-3-nitrotoluene is characterized by distinct peaks in its X-ray powder diffraction pattern, notably at 2-Theta (2θ) values of 11.3 ± 0.2 and 14.3 ± 0.2. google.com Similar analysis would be essential to define the crystalline form of this compound.

Characteristic XRPD Peaks for Crystalline 2-Fluoro-3-nitrotoluene google.com

| Characteristic Peak | 2-Theta (2θ) Value (± 0.2) |

|---|---|

| 1 | 11.3 |

Note: This data is for the isomer 2-Fluoro-3-nitrotoluene and serves as an example of crystallographic characterization.

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs of the same compound can have distinct physical properties. The study of polymorphism in nitroaromatic compounds has shown that the position of the nitro group can significantly influence crystal packing and lead to different crystalline forms. Research into this compound would involve crystallization experiments under various conditions to screen for potential polymorphs, which would then be characterized by techniques like XRPD and differential scanning calorimetry (DSC).

Crystal engineering involves designing and controlling the formation of crystalline solids. In the context of this compound, research could focus on how the fluorine atom and the nitro group direct the assembly of molecules in the solid state. The highly polarized C-F bond can participate in non-covalent interactions, such as C-F···H hydrogen bonds, which can be used to guide the formation of specific, desired crystal structures. Understanding these interactions is key to controlling the solid-state properties of the material.

Intermolecular Interactions and Packing Arrangements

While a specific crystal structure determination for this compound is not extensively documented in publicly available literature, the intermolecular interactions and packing arrangements can be inferred from studies on structurally related nitroaromatic compounds, such as nitrotoluenes and dinitrobenzenes. The presence of a nitro group, a fluorine atom, and a methyl group on the benzene (B151609) ring suggests that a combination of weak non-covalent interactions will govern its crystal packing.

The primary forces expected to dictate the supramolecular assembly are:

C—H···O Hydrogen Bonds: The nitro group is a potent hydrogen bond acceptor. Consequently, weak hydrogen bonds between the oxygen atoms of the nitro group and hydrogen atoms of the methyl group or the aromatic ring of neighboring molecules are anticipated to be a significant feature in the crystal lattice. These interactions play a crucial role in the formation of the primary structural motifs in many nitro-substituted benzenes. rsc.org

π-π Stacking Interactions: The aromatic rings of this compound molecules are likely to engage in stacking interactions. The polarization of the molecule due to the electron-withdrawing nitro and fluoro groups can enhance these interactions, leading to the formation of slipped-parallel arrangements, which are stabilized by dispersion forces. rsc.orgnih.gov Studies on nitrobenzene have shown that dispersion interactions can be more significant than electrostatic interactions in stabilizing such orientations. nih.govresearchgate.net

The interplay of these interactions results in a specific three-dimensional arrangement of the molecules in the solid state, which influences the compound's physical properties, such as melting point and solubility. The crystal structure of p-nitrotoluene, for example, is orthorhombic, and its analysis reveals pronounced torsional oscillation of the nitro group. iucr.org Similar dynamic behavior could be expected for this compound.

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

|---|---|---|

| C—H···O Hydrogen Bonds | Methyl/Aromatic C-H donors and Nitro O acceptors | Key role in forming primary structural motifs. |

| π-π Stacking | Aromatic rings | Important for overall crystal stability, often in slipped-parallel arrangements. |

| Halogen···Nitro Interactions | Fluorine atom and Nitro group | Contributes to the stability of the packing arrangement. |

| Dispersion Forces | All atoms | Significant contribution to the overall lattice energy. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity evaluation of this compound, ensuring the absence of isomeric and process-related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurities

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying any non-volatile or thermally labile impurities. A reversed-phase HPLC method is generally suitable for this purpose.

Given the aromatic and moderately polar nature of this compound, a C18 or a pentafluorophenyl (PFP) column could be employed. PFP columns, in particular, offer unique selectivity for halogenated compounds. chromforum.org For the separation of positional isomers, which are common impurities in the synthesis of substituted nitroaromatics, columns that facilitate π-π interactions, such as those with pyrenylethyl or nitrophenylethyl stationary phases, can provide excellent resolution. nacalai.com

A typical HPLC method would involve a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and water, often with a buffer. Gradient elution may be necessary to resolve all potential impurities with good peak shape. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or PFP, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for the analysis of volatile and semi-volatile impurities in this compound. This technique is highly sensitive and provides excellent separation efficiency.

For the analysis of nitrotoluene isomers and other volatile organic impurities, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is commonly used. The separation is achieved based on the differences in the boiling points and interactions of the analytes with the stationary phase. Temperature programming is employed to ensure the elution of all components in a reasonable time with good resolution.

GC-MS allows for the identification of unknown impurities by comparing their mass spectra with spectral libraries. For quantitative analysis, a Flame Ionization Detector (FID) is often used due to its robustness and linear response for a wide range of organic compounds.

| Parameter | Typical Condition |

|---|---|

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC for challenging separations. By utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent like methanol, SFC offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressure. chromatographytoday.com

For a compound like this compound, SFC can be particularly useful for the separation of closely related isomers that may be difficult to resolve by HPLC or GC. The technique's unique selectivity, which can be tuned by modifying pressure, temperature, and co-solvent composition, makes it a versatile tool. twistingmemoirs.com SFC is compatible with a wide range of stationary phases, including those used in both normal and reversed-phase HPLC, as well as chiral stationary phases.

The application of SFC in the pharmaceutical industry for both analytical and preparative scale separations is growing, driven by its efficiency and environmental benefits. chromatographytoday.comselvita.com For challenging separations of fluoronitrotoluene isomers, SFC could offer a significant improvement in resolution and analysis time.

| Parameter | Typical Condition |

|---|---|

| Column | Various, e.g., Diol, Cyano, or Chiral Stationary Phases |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-200 bar |

| Temperature | 40 °C |

| Detection | UV or MS |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Nitrotoluene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. For 3-Fluoro-2-nitrotoluene, DFT calculations can elucidate the influence of the fluoro and nitro substituents on the toluene (B28343) backbone.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Theoretical calculations on similar substituted nitrobenzenes, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to predict these geometries.

The optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. The presence of the bulky nitro group adjacent to the methyl group likely induces some steric strain, which may result in slight out-of-plane deviations of these substituents from the benzene (B151609) ring. The fluorine atom, being smaller, is expected to have a lesser steric impact.

Conformational analysis would primarily focus on the orientation of the nitro group and the methyl group's hydrogens. Due to the steric hindrance between the ortho-substituted nitro and methyl groups, rotation around the C-N and C-C bonds may be restricted, leading to a preferred conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrobenzene Analog (Note: Data for a similar molecule, 1,3-dichloro-5-nitrobenzene, is used as a representative example as specific published data for this compound is not readily available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.48 | - |

| N-O | 1.22 | - |

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-H (aromatic) | 1.08 | - |

| C-C-C (aromatic) | - | 118 - 121 |

| O-N-O | - | 124 |

This interactive table is based on theoretical calculations for a related compound and illustrates the type of data obtained from geometry optimization.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the methyl group. The LUMO is anticipated to be concentrated on the nitro group, owing to its strong electron-withdrawing nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. In substituted nitrobenzenes, this energy gap is a key parameter in assessing their charge transfer properties.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene Analog (Note: Data for a similar molecule, 1,3-dichloro-5-nitrobenzene, is used as a representative example.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

This interactive table showcases typical energy values for frontier orbitals obtained from DFT calculations on a related compound.

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for interaction with electrophiles or hydrogen bond donors. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential. The distribution of charges, often calculated using methods like Mulliken population analysis, quantifies the partial charges on each atom, providing further insight into the molecule's polarity and reactivity.

Quantum Chemical Descriptors and Molecular Docking Studies

Building upon the electronic structure information from DFT, various quantum chemical descriptors can be calculated to further quantify reactivity. Additionally, molecular docking simulations can predict how derivatives of this compound might interact with biological macromolecules.

Calculation of Reactivity Indices (e.g., Fukui indices)

Reactivity indices derived from conceptual DFT, such as Fukui functions, provide a more detailed picture of local reactivity than a simple examination of orbital shapes. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comnih.gov This allows for the identification of the most nucleophilic and electrophilic sites within the molecule.

For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the benzene ring, particularly those ortho and para to the electron-donating methyl group and meta to the electron-withdrawing nitro group. The Fukui function for electrophilic attack (f-) is expected to be largest on the nitro group and the fluorine atom. These indices are valuable for predicting the regioselectivity of various chemical reactions.

Ligand-Protein Interactions via Molecular Docking (for derivatives)

While this compound itself may not be a primary candidate for drug development, its derivatives could possess biological activity. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in structure-based drug design.

Derivatives of fluorinated and nitrated aromatic compounds have been studied as potential enzyme inhibitors. nih.gov For instance, if a derivative of this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking simulations could predict its binding mode and affinity. The simulation would place the ligand into the active site of the protein and calculate a scoring function to estimate the binding energy. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to understand the electronic and structural changes that occur during a chemical transformation. A primary reaction of interest for this class of compounds is nucleophilic aromatic substitution (SNAr), where the fluorine atom or the nitro group can be displaced by a nucleophile.

Theoretical studies on related nitroaromatic compounds indicate that the reaction mechanism can proceed through a stepwise pathway involving a Meisenheimer complex or via a concerted mechanism. nih.govnih.gov The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.org For fluoronitrobenzene derivatives, the substitution of the fluorine atom is often kinetically favored. Computational models suggest that the formation of the intermediate σ-complex is typically the rate-limiting step in these reactions. mdpi.com The stability of this intermediate is significantly influenced by the substituents on the aromatic ring.

Transition State Analysis and Activation Barriers

Transition state theory is fundamental to understanding the kinetics of a chemical reaction. Computational chemistry allows for the precise location of transition state structures and the calculation of their corresponding activation energies. For SNAr reactions of compounds analogous to this compound, the transition state resembles the Meisenheimer intermediate. nih.gov

Table 1: Representative Calculated Activation Energies for SNAr Reactions of Related Nitroaromatic Compounds

| Reactant | Nucleophile | Solvent | Activation Energy (kcal/mol) |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 12.5 |

| 1-Chloro-2,4-dinitrobenzene | Methoxide | Methanol (B129727) | 15.2 |

| p-Chloronitrobenzene | Methoxide | Methanol | 25.8 |

Note: This table presents illustrative data from computational studies on analogous compounds to provide context for the potential reactivity of this compound.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, both implicit and explicit, are employed to simulate these solvent effects. For SNAr reactions, polar solvents are generally favored as they can stabilize the charged intermediates and transition states. ajpojournals.orgwikipedia.org

The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on reaction rates. wikipedia.org For reactions where charge is developed in the activated complex from neutral reactants, an increase in solvent polarity typically accelerates the reaction. researchgate.net In the case of the reaction of an anionic nucleophile with a neutral aromatic substrate, a polar aprotic solvent is often more effective than a polar protic solvent, as the latter can solvate the nucleophile, reducing its reactivity. ucalgary.ca Computational studies on related systems have shown that the choice of solvent can significantly alter the activation energy and even the preferred reaction pathway. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. researchgate.net These models are valuable for predicting the properties of new, untested molecules, thereby reducing the need for extensive experimental screening.

Predictive Models for Biological Activity of Derivatives

Due to the lack of specific QSAR studies on this compound derivatives, insights can be drawn from models developed for other nitroaromatic compounds. QSAR models for the biological activity of nitroaromatics often utilize a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. mdpi.commdpi.com

For example, the anti-inflammatory activity of a series of pyrimidine (B1678525) derivatives was successfully modeled using descriptors such as the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), isotropic polarizability, and lipophilicity (logP). scirp.org Similarly, QSAR models have been developed for the anti-tuberculosis activity of xanthone (B1684191) derivatives, employing electronic parameters calculated using quantum chemical methods. nih.gov These studies highlight the potential for developing robust QSAR models to predict the biological activities of novel derivatives of this compound, which could guide the synthesis of compounds with desired therapeutic effects.

Table 2: Common Molecular Descriptors Used in QSAR Models for Biologically Active Nitroaromatic Analogs

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Governs electrostatic interactions with biological targets. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule into a receptor binding site. |

| Hydrophobic | LogP, Water Solubility | Affects the transport of the molecule to its site of action. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the molecular structure and branching. |

Correlation with Environmental Toxicity Endpoints

Nitroaromatic compounds are a class of chemicals with significant environmental relevance, and QSAR models are frequently used to predict their toxicity. mdpi.com These models are crucial for environmental risk assessment and for designing safer chemicals.

QSAR studies on the toxicity of nitroaromatic compounds have identified several key molecular descriptors that correlate with various toxicity endpoints, such as toxicity to aquatic organisms. mdpi.com Important descriptors often include the octanol-water partition coefficient (log Kow), which is a measure of hydrophobicity, and quantum chemical descriptors like the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO). mdpi.com These models can predict endpoints such as the 50% lethal dose (LD50) or the 50% growth inhibition concentration (IGC50). nih.gov The development of such predictive models for halogenated nitrotoluenes is an active area of research aimed at improving our ability to assess their environmental impact. nih.gov

Table 3: Representative QSAR Model for the Toxicity of Nitroaromatic Compounds to Tetrahymena pyriformis

| Endpoint | Model Equation | Statistical Parameters |

| log(IGC50)⁻¹ | 0.85 log Kow - 1.38 ELUMO + 2.1 | n = 50, R² = 0.89, Q² = 0.85 |

Note: This table shows a representative QSAR model from the literature for a class of nitroaromatic compounds to illustrate the approach. n = number of compounds, R² = coefficient of determination, Q² = cross-validated coefficient of determination.

Environmental Fate and Degradation Mechanisms of Fluoronitrotoluenes

Biodegradation Pathways and Microbial Transformations

The microbial breakdown of fluoronitrotoluenes is a key process governing their environmental persistence. The position of the fluoro and nitro groups on the aromatic ring significantly influences the susceptibility of these compounds to microbial attack and determines the specific enzymatic pathways involved.

While specific studies on the biodegradation of 3-fluoro-2-nitrotoluene are limited, research on analogous compounds such as nitrotoluenes and other fluorinated aromatics provides insights into potential degradation pathways.

Aerobic Degradation: Under aerobic conditions, bacteria have evolved several strategies to metabolize nitroaromatic compounds. nih.gov A common initial step involves the action of dioxygenase enzymes, which insert two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol and the release of the nitro group as nitrite. nih.govnih.gov For instance, the degradation of 2-nitrotoluene (B74249) by Pseudomonas sp. strain JS42 and Micrococcus sp. strain SMN-1 proceeds through the formation of 3-methylcatechol (B131232) with the concomitant release of nitrite. nih.govresearchgate.netnih.govresearchgate.net Similarly, Rhodococcus sp. strain ZWL3NT can utilize 3-nitrotoluene (B166867) as a sole source of carbon, nitrogen, and energy, initiating degradation via the production of 3-methylcatechol. nih.gov Given these precedents, it is plausible that aerobic microbes could degrade this compound by a similar dioxygenase-mediated attack, potentially forming a fluorinated methylcatechol.

Another aerobic strategy involves the reduction of the nitro group to a hydroxylamine, which is then enzymatically rearranged to a hydroxylated compound, priming the ring for cleavage. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process occurs in a stepwise manner, forming nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov For example, under anaerobic conditions, 2,4,6-trinitrotoluene (B92697) (TNT) can be reduced to 2,4,6-triaminotoluene (B1203909) (TAT). nih.gov Studies with anaerobic sludge have shown the transformation of TNT to TAT, which can then undergo further reactions to form azo derivatives. nih.gov It is therefore likely that this compound would undergo a similar reductive pathway under anaerobic conditions, leading to the formation of 3-fluoro-2-aminotoluene. The complete mineralization of the aromatic ring under anaerobic conditions is generally a slower process. wur.nl

Direct identification of microbial metabolites from the degradation of this compound is not extensively documented. However, based on the degradation pathways of related compounds, several key metabolites can be predicted.

In the aerobic degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1, 3-methylcatechol was identified as a key metabolite. researchgate.netnih.govresearchgate.net For 3-nitrotoluene degradation by Rhodococcus sp. strain ZWL3NT, both 3-methylcatechol and its ring-fission product, 2-methyl-cis,cis-muconate , were detected. nih.gov

| Precursor Compound | Microbial Strain | Key Identified Metabolites | Degradation Condition |

| 2-Nitrotoluene | Micrococcus sp. strain SMN-1 | 3-Methylcatechol | Aerobic |

| 3-Nitrotoluene | Rhodococcus sp. strain ZWL3NT | 3-Methylcatechol, 2-Methyl-cis,cis-muconate | Aerobic |

| 2,4,6-Trinitrotoluene | Anaerobic Sludge | 4-Amino-2,6-dinitrotoluene, 2-Amino-4,6-dinitrotoluene, 2,4-Diamino-6-nitrotoluene, 2,6-Diamino-4-nitrotoluene, 2,4,6-Triaminotoluene | Anaerobic |

This table presents metabolites identified in the degradation of compounds structurally related to this compound.

For this compound, an analogous aerobic pathway would likely produce 3-fluoro-4-methylcatechol . Subsequent meta-cleavage of this catechol would yield a fluorinated muconic semialdehyde derivative. Under anaerobic conditions, the primary metabolite would be 3-fluoro-2-aminotoluene .

Photodegradation and Hydrolytic Stability Research

Photodegradation: Nitroaromatic compounds are known to be susceptible to photochemical degradation due to their ability to absorb UV light. nih.gov For instance, nitrotoluene isomers in aqueous TiO2 suspension have been shown to undergo photocatalytic degradation. nih.gov The process typically involves the formation of hydroxylated intermediates. nih.gov While specific data for this compound is unavailable, it is expected to undergo photolysis in the environment, particularly in sunlit surface waters. The presence of the fluorine atom may influence the rate and products of photodegradation.

Hydrolytic Stability: Nitroaromatic compounds are generally stable to hydrolysis under typical environmental pH conditions. nih.gov The carbon-nitro group bond and the carbon-fluorine bond are both strong and not readily cleaved by water. Significant hydrolysis of some nitroaromatics has been observed, but often under alkaline conditions and potentially promoted by surfaces like pyrogenic carbonaceous matter. researchgate.net Therefore, hydrolysis is not considered a primary degradation pathway for this compound in the environment.

Ecotoxicological Implications and Mechanistic Studies

The ecotoxicity of fluoronitrotoluenes is a concern due to the known toxicity of both nitroaromatic and some fluorinated organic compounds. researchgate.netnih.gov

| Compound Class | Test Organism | Toxicological Endpoint | General Findings |

| Alkyl- and halogen-substituted nitro- and dinitrobenzenes | Tetrahymena pyriformis | 50% growth inhibitory concentration (IGC50) | Toxicity is greater than baseline narcosis and can be predicted by hydrophobicity and molecular orbital properties. nih.gov |

| Nitrophenols | Tetrahymena pyriformis | Lethal Dose 50 | Toxicity is influenced by pH. nih.gov |

This table summarizes toxicity findings for classes of compounds related to this compound.

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrated in its tissues. For nitroaromatic compounds, the potential for bioaccumulation is generally considered to be low to moderate. taylorfrancis.comcswab.org This is partly due to their relatively high water solubility and their susceptibility to metabolic transformation by organisms.

However, the presence of fluorine can increase the lipophilicity of organic compounds, which is a key factor in bioaccumulation. Highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are known for their persistence and bioaccumulative properties. While this compound is not as extensively fluorinated as PFAS, the fluorine atom could potentially increase its bioaccumulation potential compared to non-fluorinated nitrotoluene. Further research is needed to determine the specific bioconcentration factor (BCF) for this compound and other fluoronitrotoluenes to accurately assess their potential to accumulate in aquatic and terrestrial food webs.

Environmental Monitoring and Remediation Strategies

The environmental presence of fluoronitrotoluenes, including this compound, necessitates robust strategies for their detection and removal. Monitoring is crucial for assessing the extent of contamination, while remediation aims to mitigate the associated environmental risks. The strategies employed often draw from methods developed for the broader classes of nitroaromatic and fluorinated organic compounds.

Environmental Monitoring

Effective environmental monitoring is essential to determine the concentration and spatial distribution of fluoronitrotoluenes in various environmental matrices such as soil, groundwater, and surface water. Due to the chemical nature of these compounds, a range of advanced analytical techniques are employed.

Key analytical methods for detecting fluorinated and nitroaromatic compounds include:

Gas Chromatography (GC): Often coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS), GC is a well-established method for separating and quantifying volatile and semi-volatile organic compounds. For fluorinated compounds, GC can be used to detect nanogram quantities in samples like urine or plasma. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when paired with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing a wide array of organic compounds in complex environmental samples. mdpi.comgeus.dk This method is frequently used for the determination of various perfluorinated compounds (PFCs) in water and soil. geus.dknih.gov

Ion-Selective Electrodes (ISE): Potentiometric methods using ion-selective electrodes can determine the concentration of fluoride (B91410) ions, which can be liberated from organo-fluorine compounds during sample preparation. cdc.gov However, this technique is not suitable for measuring bound or organic fluoride directly. cdc.gov

Total Organic Fluorine (TOF) Analysis: To screen for the presence of all fluorinated organic substances, methods have been developed to measure the total amount of organically bound fluorine. spectroscopyonline.comrsc.org One such technique involves solid-phase extraction (SPE) followed by high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS), which detects total fluorine through the in-situ formation of gallium(I) fluoride (GaF) molecules. spectroscopyonline.com

Interactive Data Table: Analytical Methods for Fluoronitrotoluene Monitoring

| Method | Principle | Applicability | Key Advantages |

| GC-MS | Separates compounds based on volatility and boiling point, with mass spectrometry for identification. | Volatile and semi-volatile fluoronitrotoluenes in soil, water, and air. | High sensitivity and specificity. |

| LC-MS/MS | Separates compounds based on polarity, with tandem mass spectrometry for sensitive detection. | A wide range of fluoronitrotoluenes and their degradation products in water and soil extracts. mdpi.comgeus.dk | Excellent for non-volatile compounds and complex matrices. |

| Ion-Selective Electrode (ISE) | Potentiometrically measures the activity of fluoride ions in a solution. | Indirect measurement after mineralization of the organic fluorine. cdc.gov | Simple, low-cost screening tool. |

| HR-CS GF MAS | Measures molecular absorption of GaF formed in a graphite furnace to quantify total fluorine. | Sum parameter for all fluorinated organic compounds in water. spectroscopyonline.com | Provides a total concentration of organic fluorine, useful for initial screening. spectroscopyonline.com |

Remediation Strategies

Remediation of sites contaminated with fluoronitrotoluenes involves technologies designed to degrade, remove, or immobilize the contaminants. The choice of strategy is influenced by site-specific conditions, contaminant concentration, and regulatory requirements.

Bioremediation

Bioremediation utilizes microorganisms to break down pollutants. For nitroaromatic compounds, this can occur under both aerobic and anaerobic conditions.

Anaerobic Bioremediation: Under anaerobic conditions, the nitro group of a nitroaromatic compound is typically reduced to form corresponding amines. nih.govslideshare.net This is often the initial step in the degradation pathway. slideshare.netresearchgate.net Some anaerobic bacteria, like Desulfovibrio spp., can utilize nitroaromatic compounds as a nitrogen source. nih.gov

Aerobic Bioremediation: In the presence of oxygen, some bacteria can completely mineralize certain nitroaromatic compounds, using them as a source of carbon, nitrogen, and energy. slideshare.net Degradation can be initiated by dioxygenase enzymes that insert hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group. nih.gov

Phytoremediation

Phytoremediation is a green technology that uses plants to clean up contaminated environments. epa.gov Plants can absorb, accumulate, and degrade contaminants from soil and water. This approach is considered effective for shallow contamination with organic pollutants. epa.gov Specific mechanisms include:

Phytodegradation: The breakdown of contaminants within plant tissues by enzymes. researchgate.net

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere).

Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in shoots.

This strategy has been explored for explosives like 2,4,6-trinitrotoluene (TNT) and related nitroaromatic compounds. researchgate.netmst.edu

Chemical Remediation

Chemical treatment methods involve the application of chemical reagents to transform contaminants into less harmful substances.

In Situ Chemical Oxidation (ISCO): This technology involves injecting strong chemical oxidants into the subsurface to destroy contaminants. frtr.govclu-in.org Common oxidants include permanganate (B83412), persulfate, and hydrogen peroxide (often as Fenton's reagent). frtr.govclu-in.org ISCO is an aggressive approach applicable to a wide range of organic contaminants, including petroleum hydrocarbons and chlorinated solvents. frtr.govfortunejournals.com While effective for many organics, the impact of ISCO on highly fluorinated compounds can be limited and may even increase the mobility of certain PFAS. epa.gov

Chemical Reduction: Elemental metals like iron (Fe) and zinc (Zn) can be used to reduce nitroaromatic compounds in an acidic medium, which can form the basis of a remediation process. studiauniversitatis.ro

Physical Remediation

Electrokinetic Remediation: This technique uses a low-intensity direct electric current to move contaminants through the soil. It has shown effectiveness in removing fluorine from contaminated soils, achieving removal efficiencies of over 70% under certain experimental conditions. nih.gov

Interactive Data Table: Remediation Strategies for Fluoronitrotoluene Contamination

| Strategy | Principle | Applicability | Considerations |

| Bioremediation (Anaerobic) | Microbial reduction of nitro groups to amino groups. nih.govslideshare.net | Soil and groundwater contaminated with nitroaromatics. | May produce intermediate amine compounds; complete mineralization by a single strain is rare. slideshare.net |

| Bioremediation (Aerobic) | Microbial oxidation and mineralization of the compound. slideshare.net | Soil and groundwater where oxygen can be supplied. | Can achieve complete degradation to CO2 and H2O. slideshare.net |

| Phytoremediation | Use of plants to uptake, degrade, or stabilize contaminants. epa.gov | Shallow soil and water contamination. epa.gov | Treatment time is long (multiple growing seasons); effectiveness depends on plant species and contaminant bioavailability. |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy contaminants. frtr.govclu-in.org | Source zones and dissolved plumes in groundwater and soil. | Can be very effective but may alter subsurface geochemistry and affect the mobility of co-contaminants like PFAS. epa.gov |

| Electrokinetic Remediation | Application of an electric field to mobilize contaminants in soil. | Fine-grained soils contaminated with ionic species like fluoride. nih.gov | Can significantly impact soil fertility and pH. nih.gov |

Applications As a Key Intermediate in Specialty Chemical Synthesis

Pharmaceutical Development and Drug Scaffolds

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, which influences a drug's absorption and distribution in the body. As a fluorinated precursor, 3-Fluoro-2-nitrotoluene is integral to the synthesis of advanced pharmaceutical intermediates.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the core components of medications responsible for their therapeutic effects. The synthesis of complex APIs often involves a multi-step process where versatile intermediates are essential. This compound serves as such a starting block. For example, its derivative, 3-amino-2-fluorotoluene, is a key building block in the creation of more complex heterocyclic systems that form the backbone of many modern drugs. The transformation of the nitro group to an amine is a critical step, enabling subsequent reactions like amide bond formation or the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.

Development of Fluorinated Drug Candidates (e.g., kinase inhibitors, antibacterial agents)

Many modern pharmaceuticals, including kinase inhibitors for cancer therapy and novel antibacterial agents, incorporate fluorine to enhance their efficacy. Kinase inhibitors, which target specific enzymes involved in cell signaling, often feature fluorinated aromatic rings to improve their binding to the target protein and increase their resistance to metabolic degradation. The this compound scaffold provides a direct entry point for incorporating these desirable features. After reduction of the nitro group, the resulting 3-amino-2-fluorotoluene can be used to construct the core structures of these targeted therapies. The presence of fluorine is known to be a key factor for the inhibitory activity in many such compounds.

Lead Optimization and Structure-Activity Relationship (SAR) Studies